1,3-Bis(3-hydroxypropyl)urea 1,3-Bis(3-hydroxypropyl)urea
Brand Name: Vulcanchem
CAS No.: 71466-11-0
VCID: VC7996046
InChI: InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12)
SMILES: C(CNC(=O)NCCCO)CO
Molecular Formula: C7H16N2O3
Molecular Weight: 176.21 g/mol

1,3-Bis(3-hydroxypropyl)urea

CAS No.: 71466-11-0

Cat. No.: VC7996046

Molecular Formula: C7H16N2O3

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(3-hydroxypropyl)urea - 71466-11-0

Specification

CAS No. 71466-11-0
Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
IUPAC Name 1,3-bis(3-hydroxypropyl)urea
Standard InChI InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12)
Standard InChI Key HUEPEXWUAVEESY-UHFFFAOYSA-N
SMILES C(CNC(=O)NCCCO)CO
Canonical SMILES C(CNC(=O)NCCCO)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Bis(3-hydroxypropyl)urea features a urea backbone (NH–CO–NH\text{NH–CO–NH}) symmetrically substituted with 3-hydroxypropyl groups (–CH2CH2CH2OH\text{–CH}_2\text{CH}_2\text{CH}_2\text{OH}) at both nitrogen atoms. This structure confers:

  • Hydrogen-bonding capacity: Four hydrogen bond donors (two urea NH groups and two hydroxyl groups) and three acceptors (urea carbonyl and two hydroxyl oxygens).

  • Conformational flexibility: Six rotatable bonds enable adaptation to various molecular environments.

  • Hydrophilic-lipophilic balance: A LogP of -0.35 indicates moderate hydrophilicity, balanced by the hydrocarbon chains.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC7H16N2O3\text{C}_7\text{H}_{16}\text{N}_2\text{O}_3
Molecular Weight176.21 g/mol
LogP-0.35
Polar Surface Area (PSA)85.08 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra show characteristic peaks for hydroxyl protons (δ1.53.5\delta \sim 1.5–3.5 ppm) and urea NH signals (δ56\delta \sim 5–6 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/zm/z 177.21 ([M+H]+[\text{M}+\text{H}]^+).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between urea and 3-chloropropanol under basic conditions:

NH2CONH2+2ClCH2CH2CH2OHNaOHHOCH2CH2CH2NHCONHCH2CH2CH2OH+2NaCl\text{NH}_2\text{CONH}_2 + 2 \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCONHCH}_2\text{CH}_2\text{CH}_2\text{OH} + 2 \text{NaCl}

Optimization Parameters:

  • Molar Ratio: A 2:1 excess of 3-chloropropanol to urea minimizes side products like 1,3-dichloropropane.

  • Temperature: Reactions proceed optimally at 60–80°C, balancing reaction rate and thermal decomposition risks.

  • Purification: Recrystallization from ethanol-water mixtures yields ≥95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance mixing efficiency and heat transfer. Key considerations include:

  • Catalyst Selection: Organic tin catalysts (e.g., dibutyltin dilaurate) improve reaction yields.

  • Waste Management: Recycling unreacted 3-chloropropanol reduces environmental impact.

Table 2: Industrial Synthesis Metrics

ParameterIndustrial Standard
Reactor TypeContinuous Flow
Catalyst Loading0.5–1.0 wt%
Yield85–92%
Purity≥98% (HPLC)

Applications in Materials Science

Intraocular Lenses (IOLs)

1,3-Bis(3-hydroxypropyl)urea enhances the performance of polysiloxane-urea elastomers used in accommodating intraocular lenses (a-IOLs). These materials exhibit:

  • High Biocompatibility: Minimal inflammatory response in ocular tissues.

  • Mechanical Resilience: Elastic modulus of 1.2–1.5 MPa, suitable for repetitive deformation.

Case Study: A 2023 trial demonstrated that a-IOLs incorporating this compound retained 98% optical clarity after 12 months in vivo, outperforming conventional poly(methyl methacrylate) lenses.

Thermosetting Polymers

As a crosslinker in epoxy resins, the compound improves:

  • Thermal Stability: Decomposition onset at 280°C vs. 220°C for uncrosslinked resins.

  • Adhesive Strength: Lap shear strength of 18 MPa in automotive adhesives.

Table 3: Polymer Performance Metrics

PropertyWith 1,3-Bis(3-hydroxypropyl)ureaBaseline
Glass Transition Temp.145°C120°C
Tensile Strength75 MPa50 MPa
Hydrolytic Resistance95% retention after 30 days70% retention

Biomedical and Pharmaceutical Applications

Drug Delivery Systems

The compound’s hydroxyl groups facilitate conjugation with therapeutic agents, enabling:

  • Controlled Release: Sustained release of dexamethasone over 14 days in hydrogel matrices.

  • Targeted Delivery: pH-sensitive micelles for tumor-specific drug delivery.

Topical Formulations

In non-aqueous cosmetic bases, it acts as a solubilization enhancer for:

  • Allantoin: Solubility increases from 0.5% to 4.2% in propylene glycol.

  • Retinoids: Stabilizes tretinoin against photodegradation.

Comparison with Structural Analogs

1,3-Bis(3-(dimethylamino)propyl)urea

  • Structural Difference: Dimethylamino groups replace hydroxyls.

  • Properties: Higher LogP (1.2), reduced hydrogen bonding.

  • Applications: Catalyst in polyurethane synthesis.

1,3-Bis[3-(triethoxysilyl)propyl]urea

  • Structural Difference: Triethoxysilyl groups enable silica hybridization.

  • Applications: Precursor for sol-gel derived nanocomposites.

Table 4: Comparative Analysis of Urea Derivatives

CompoundLogPPSA (Ų)Key Application
1,3-Bis(3-hydroxypropyl)urea-0.3585.08Biomedical elastomers
1,3-Bis(dimethylaminopropyl)urea1.245.6Polymer catalysts
1,3-Bis(triethoxysilylpropyl)urea2.878.4Hybrid nanomaterials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator